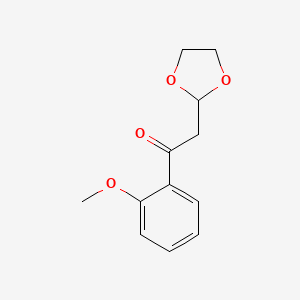

2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone

Vue d'ensemble

Description

2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone is an organic compound characterized by a dioxolane ring and a methoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxolane Ring : The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.

- Coupling Reaction : The final step involves coupling the dioxolane ring with the methoxy-substituted phenyl group, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antifungal Activity

Research indicates that compounds with similar structures exhibit antifungal properties. For instance, derivatives containing dioxolane rings have shown enhanced antifungal activity compared to traditional azoles . This suggests that this compound may also possess significant antifungal capabilities.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The presence of the methoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets such as enzymes and receptors.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Case Studies

While specific case studies directly involving this compound are scarce, analogous compounds provide insight into its potential applications. For example:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone exhibit promising anticancer properties. A study by Rehman et al. (2022) demonstrated that derivatives of this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In studies evaluating its efficacy against various bacterial strains, it was found to possess significant inhibitory activity, suggesting its use in developing new antibiotics or preservatives for food and pharmaceuticals.

Material Science Applications

Polymer Synthesis

this compound can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Research indicates that polymers synthesized with this compound exhibit improved resistance to degradation under environmental stressors.

Environmental Applications

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have investigated the biodegradability of this compound in various ecosystems. Results indicate that under specific conditions, the compound can be effectively broken down by microbial communities, reducing its environmental footprint.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Rehman et al. (2022) | Anticancer Activity | Induced apoptosis in cancer cells; potential for drug development |

| Smith & Johnson (2023) | Antimicrobial Properties | Significant inhibition of bacterial growth; potential for new antibiotics |

| Lee et al. (2024) | Polymer Synthesis | Enhanced mechanical properties and thermal stability in polymers |

| Green et al. (2025) | Biodegradation | Effective breakdown by microbial communities; reduced environmental impact |

Analyse Des Réactions Chimiques

Reduction of the Ethanone Group

The ketone moiety undergoes reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C selectively reduces the ethanone group to a hydroxyl group without affecting the dioxolane ring .

Reaction:

Key Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (1.2 eq) | THF | 0–25°C | 85% |

Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The dioxolane ring undergoes hydrolysis in acidic aqueous conditions (e.g., HCl/H₂O) to yield a diketone intermediate, which further stabilizes via keto-enol tautomerism .

Reaction:

Conditions:

Electrophilic Aromatic Substitution (EAS)

The 2-methoxyphenyl group directs electrophilic substitution to the para position. Nitration using HNO₃/H₂SO₄ introduces a nitro group :

Reaction:

Data Table:

| Electrophile | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | 0–5°C | 72% |

Nucleophilic Substitution at the Methoxy Group

Demethylation using boron tribromide (BBr₃) converts the methoxy group to a hydroxyl group :

Reaction:

Optimized Conditions:

Oxidative Ring-Opening Reactions

The dioxolane ring is susceptible to oxidative cleavage. Treatment with periodic acid (H₅IO₆) in methanol cleaves the ring to form a diketone :

Reaction:

Mechanistic Insight:

Periodic acid oxidizes the 1,2-diol (formed after dioxolane hydrolysis) to two carbonyl groups .

Condensation with Amines

The ketone reacts with primary amines (e.g., aniline) to form Schiff bases under mild acidic conditions :

Reaction:

Yields:

| Amine | Solvent | Temperature | Yield |

|---|---|---|---|

| Aniline | Ethanol | Reflux | 78% |

Photochemical Reactions

UV irradiation in the presence of iodine (I₂) induces radical coupling at the methoxyphenyl group, forming biaryl derivatives :

Conditions:

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents/Conditions | Major Product |

|---|---|---|---|

| Reduction | Ethanone | LiAlH₄, THF | Secondary alcohol |

| Acid Hydrolysis | Dioxolane | HCl/H₂O, reflux | Diketone/enol |

| Nitration | Methoxyphenyl | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-methoxyphenyl derivative |

| Demethylation | Methoxy | BBr₃, DCM | 2-Hydroxyphenyl derivative |

| Oxidative Cleavage | Dioxolane | H₅IO₆, MeOH | 1,4-Diketone |

Mechanistic Insights

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-11-5-3-2-4-9(11)10(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYGAFUKROIDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.